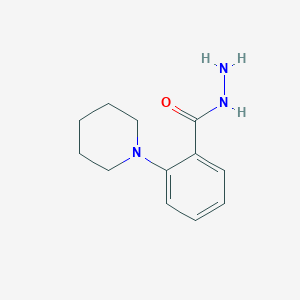

2-(Piperidin-1-yl)benzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-piperidin-1-ylbenzohydrazide |

InChI |

InChI=1S/C12H17N3O/c13-14-12(16)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,13H2,(H,14,16) |

InChI Key |

SMOYUURQUCTTTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)NN |

Origin of Product |

United States |

Synthetic Strategies for 2 Piperidin 1 Yl Benzohydrazide and Its Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing 2-(Piperidin-1-yl)benzohydrazide and its derivatives rely on well-established organic reactions. These approaches, while effective, often involve multiple steps and standard laboratory techniques that have been the bedrock of organic synthesis for decades.

Condensation Reactions for Hydrazide-Hydrazone Formation

A cornerstone in the synthesis of hydrazide analogues is the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone. soeagra.com This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a stable C=N bond, characteristic of hydrazones. soeagra.com

This method is widely applicable for creating a diverse library of hydrazone derivatives by varying the substituents on both the hydrazide and the carbonyl reactant. nih.govbiointerfaceresearch.com For example, substituted benzohydrazides can be reacted with various aromatic aldehydes to yield the corresponding N'-benzylidenebenzohydrazides. thepharmajournal.com The reaction is typically catalyzed by a small amount of acid and carried out in a protic solvent like ethanol (B145695). mdpi.com

Table 1: Examples of Hydrazide-Hydrazone Condensation Reactions

| Hydrazide Precursor | Carbonyl Compound | Product Class | Reference |

|---|---|---|---|

| N-aminomorpholine | Substituted Benzaldehydes | N-aminomorpholine hydrazones | nih.gov |

| Substituted Benzohydrazide (B10538) | 2-chloro-6-methoxy-3-quinolinecarbaldehyde | N′-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazide | thepharmajournal.com |

| 4-(1H-imidazol-1-ylmethyl) benzohydrazide | Carbonyl compounds | Hydrazones | thepharmajournal.com |

This table is generated based on data from multiple sources to illustrate the versatility of the condensation reaction.

Nucleophilic Substitution Reactions Involving Piperidine (B6355638) Moieties

The incorporation of the piperidine ring is often achieved through a nucleophilic substitution reaction. In this process, piperidine, acting as a nucleophile, attacks an electrophilic carbon center, displacing a leaving group such as a halogen (e.g., bromo or chloro group). atlantis-press.com

A relevant synthetic route involves the reaction of a precursor containing a suitable leaving group with piperidine. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate for more complex molecules, is accomplished by treating 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine in a solvent like DMF at elevated temperatures. atlantis-press.com The reaction proceeds as the nitrogen atom of the piperidine ring displaces the bromide ion, forming a new carbon-nitrogen bond. atlantis-press.com This strategy is a fundamental method for attaching the piperidinyl functional group to various molecular scaffolds. researchgate.net

Multi-step Synthesis Routes

The complete synthesis of compounds like this compound and its more complex analogues is typically a multi-step process. syrris.jp These routes often begin with commercially available starting materials that are sequentially modified. atlantis-press.comresearchgate.net

A common initial step is the formation of the parent benzohydrazide. This is conventionally achieved by reacting an appropriate methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate (B1144303) under reflux. thepharmajournal.com Following the creation of the core hydrazide, further modifications can be made. For the target molecule, a precursor like methyl 2-(bromomethyl)benzoate could first be synthesized and then reacted with piperidine in a nucleophilic substitution step. The resulting ester, methyl 2-(piperidin-1-ylmethyl)benzoate, would then be reacted with hydrazine hydrate to yield the final this compound.

Similarly, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides involves the initial preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, which is then coupled with various substituted phenyl acetic acids to produce the final products. nih.gov These multi-step sequences allow for the systematic construction of complex molecules with precise functional group placement. nih.govnih.govresearchgate.net

Green Chemistry Methodologies in Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of hydrazides and their derivatives. These methods aim to reduce waste, shorten reaction times, and eliminate the use of hazardous solvents. mdpi.comorientjchem.org

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted synthesis has emerged as a powerful green technique that utilizes the energy of acoustic cavitation to accelerate chemical reactions. mdpi.com This method often leads to dramatically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. mdpi.comnih.gov

In the synthesis of piperidinyl-quinoline acylhydrazones, for example, equimolar amounts of a 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and an aromatic acid hydrazide are dissolved in ethanol and subjected to ultrasonic irradiation. mdpi.com This approach facilitates the synthesis of the target compounds in excellent yields within just 4-6 minutes, a significant improvement over conventional reflux methods which may take several hours. mdpi.com Similarly, piperazine-based dithiocarbamates have been synthesized in excellent yields (80-90%) in just 30 minutes using ultrasound, compared to 12-18 hours at room temperature for the conventional method. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of N′-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazides

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | Several Hours | Good | mdpi.com |

This table highlights the efficiency gains of ultrasound-assisted synthesis as reported for analogous compounds.

Environmentally Benign Reaction Conditions

A key focus of green chemistry is the use of environmentally friendly reaction media and catalysts. mdpi.com For hydrazide and hydrazone synthesis, several innovative approaches have been developed:

Aqueous Medium: Replacing volatile organic solvents with water is a primary goal of green synthesis. Condensation reactions to form hydrazones have been successfully carried out in an aqueous medium, eliminating the need for organic solvents. orientjchem.org

Solvent-Free Grinding: Another efficient method involves the mechanical grinding of reactants in the absence of a solvent. mdpi.com This technique, often using a catalyst like L-proline, can produce high yields of hydrazide derivatives with short reaction times and low cost. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis provides rapid and efficient heating, often leading to significantly shorter reaction times compared to conventional methods. researchgate.netminarjournal.com The direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate can be achieved in seconds to minutes under solvent-free microwave conditions, demonstrating high energy efficiency. thepharmajournal.comresearchgate.net

Organocatalysis: The use of recyclable and non-toxic organocatalysts, such as L-proline, provides a green alternative to traditional acid or metal catalysts. L-proline has been shown to be effective in catalyzing the formation of hydrazides and can be recovered and reused for multiple cycles without significant loss of activity. mdpi.com

These green methodologies represent a significant step forward in the sustainable production of this compound and its analogues. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Piperidin 1 Yl Benzohydrazide Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a 2-(piperidin-1-yl)benzohydrazide derivative, distinct signals are expected for the protons of the piperidine (B6355638) ring, the benzoyl moiety, and the hydrazide group. For example, in a study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide, the two –NH protons of the hydrazide group appeared as a pair of doublets at δ 10.14 and 9.70 ppm. nih.gov The aromatic protons of the bridging phenyl group were observed as a doublet at δ 7.90 ppm, while other phenyl protons appeared as multiplets between δ 7.29–7.17 ppm. nih.gov A singlet signal at 3.65 ppm confirmed the presence of a CH₂ group. nih.gov For the parent piperidine, the protons adjacent to the nitrogen typically appear around δ 2.79 ppm, with the remaining methylene (B1212753) protons resonating at approximately δ 1.53-1.58 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. Carbonyl carbons of the hydrazide group are characteristically downfield; for instance, in one derivative, two carbonyl carbons were observed at δ 169.30 and 164.21 ppm. nih.gov Aromatic and pyrrole (B145914) carbons typically resonate in the δ 106–134 ppm range. nih.gov The carbon atoms of the piperidine ring are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing around δ 47.5 ppm and others around δ 27.1 and δ 25.1 ppm. chemicalbook.com

2D NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, confirming assignments made in 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzohydrazide (B10538) Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source(s) |

| Amide NH | 10.14 - 12.26 | - | nih.govnih.gov |

| Carbonyl (C=O) | - | 164.21 - 169.30 | nih.gov |

| Aromatic CH | 7.17 - 8.40 | 117.0 - 147.0 | nih.govnih.govresearchgate.net |

| Piperidine CH₂ (α to N) | ~2.79 | ~47.5 | chemicalbook.com |

| Piperidine CH₂ (β, γ) | ~1.55 | ~26.0 | chemicalbook.com |

| Azomethine CH=N | 8.59 - 9.08 | - | nih.gov |

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound derivatives, the IR spectrum provides several key diagnostic bands. The N-H stretching vibrations of the amide and amine groups are typically observed in the region of 3064–3488 cm⁻¹. nih.govnih.gov A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide is a prominent feature, usually appearing between 1622 and 1679 cm⁻¹. nih.govresearchgate.net The imine (C=N) stretch, present in hydrazone derivatives, is found around 1597-1650 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching is observed near 3025-3078 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears around 2854-2950 cm⁻¹. nih.govresearchgate.net

Table 2: Characteristic IR and FT-IR Absorption Frequencies (cm⁻¹) for Benzohydrazide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source(s) |

| N-H (Amide/Amine) | Stretching | 3064 - 3488 | nih.govnih.govmdpi.com |

| C=O (Amide I) | Stretching | 1622 - 1689 | nih.govresearchgate.netmdpi.com |

| C=N (Imine) | Stretching | 1597 - 1650 | nih.govresearchgate.net |

| C-H (Aromatic) | Stretching | 3025 - 3078 | nih.govresearchgate.net |

| C-H (Aliphatic) | Stretching | 2854 - 2950 | nih.govresearchgate.net |

| Phenolic O-H | Stretching | 3193 - 3588 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in conjugated systems. The parent benzohydrazide shows an absorption maximum (λ_max) at 285.2 nm. researchgate.net The introduction of a piperidinyl group and further derivatization can shift this absorption. For example, certain N′-[(E)-(6-fluoro-2-hydroxyquinoline-3-yl)methylidene]acetohydrazide derivatives exhibit λ_max values at 381 nm and 388 nm, indicating an extended conjugation system. nih.gov These absorptions are attributed to the π→π* transitions within the aromatic and hydrazone moieties.

Table 3: UV-Visible Absorption Maxima (λ_max) for Benzohydrazide Derivatives

| Compound | λ_max (nm) | Solvent/Conditions | Source(s) |

| Benzohydrazide Reagent | 285.2 | Not Specified | researchgate.net |

| 2-(2,3-Dihydro-1H-inden-4-yloxy)-N′-[(E)-(6-fluoro-2-hydroxyquinoline-3-yl)methylidene]acetohydrazide | 381 | Not Specified | nih.gov |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-4-carbohydrazide | 388 | Not Specified | nih.gov |

| Reaction of p-nitrophenyl acetate (B1210297) with piperidine | 420 | [Bmim]PF₆ | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

In the analysis of benzohydrazide derivatives, soft ionization techniques like Electrospray Ionization (ESI) are common. The resulting spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or, in some cases, the deprotonated molecule [M-H]⁻. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide showed a molecular ion peak at m/z 348.31 [M+1]⁺, confirming its molecular weight. nih.gov Another study on (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide reported the [M+H]⁺ peak at m/z 428.1. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for Benzohydrazide Derivatives

| Compound | Ionization Mode | Observed m/z | Molecular Ion | Source(s) |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide | ESI | 348.31 | [M+H]⁺ | nih.gov |

| 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide | GC-MS | 255 | [M]⁺ | nih.gov |

| (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide | ESI-MS | 428.1 | [M+H]⁺ | researchgate.net |

| N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-4-carbohydrazide | MS | 309.27 | [M-H]⁻ | nih.gov |

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's purity and empirical formula. For example, the analysis of (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide yielded experimental values that were in close agreement with the calculated percentages for the formula C₂₁H₁₉N₅O₃. mdpi.com

Table 5: Elemental Analysis Data for a Representative Hydrazide Derivative (C₂₁H₁₉N₅O₃)

| Element | Calculated (%) | Found (%) | Source(s) |

| Carbon (C) | 64.77 | 64.98 | mdpi.com |

| Hydrogen (H) | 4.92 | 5.09 | mdpi.com |

| Nitrogen (N) | 17.98 | 18.11 | mdpi.com |

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule.

In a crystallographic study of a triazole-carbohydrazide derivative, the compound was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com The analysis confirmed the planarity of the heterocyclic rings and revealed the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. Such data is invaluable for understanding the solid-state packing and intermolecular forces that can influence the physical properties of the compound.

Table 6: Single-Crystal X-ray Diffraction Data for a Representative Hydrazide Derivative

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₁H₁₉N₅O₃ | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 12.0718 (6) | mdpi.com |

| b (Å) | 9.4295 (4) | mdpi.com |

| c (Å) | 17.9224 (8) | mdpi.com |

| β (°) | 109.045 (5) | mdpi.com |

| Volume (ų) | 1928.45 (16) | mdpi.com |

| Z (molecules/unit cell) | 4 | mdpi.com |

| Final R-factor (R1) | 0.0548 | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Piperidin 1 Yl Benzohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular systems at the electronic level. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these theoretical explorations.

Density Functional Theory (DFT) has become a prevalent method for studying benzohydrazide (B10538) derivatives due to its balance of computational cost and accuracy. nih.govrsc.org DFT calculations are used to optimize molecular geometry, predict spectroscopic signatures (like FT-IR and UV-Vis), and analyze electronic properties. nih.govnih.gov For instance, studies on related benzohydrazide systems often employ the B3LYP functional combined with basis sets like 6-311+G(d,p) to obtain reliable geometric and electronic data. researchgate.net These calculations are instrumental in confirming molecular structures, as the optimized parameters can be compared with data from X-ray crystallography. researchgate.net

DFT is also used to explore the potential of molecules in various applications, such as in the development of non-linear optical (NLO) materials. researchgate.net By calculating properties like dipole moment and hyperpolarizability, researchers can predict a compound's NLO response. researchgate.net Furthermore, conceptual DFT provides a framework to link a molecule's chemistry with its biological activity by calculating reactivity descriptors. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Benzohydrazide Derivatives

| Parameter | Typical Method | Representative Value/Finding | Reference |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311+G(d,p) | Good agreement with XRD data. researchgate.net | researchgate.net |

| Vibrational Frequencies | M06-2X/6-311++G(d,p) | Calculated energies in perfect agreement with experimental frequencies. researchgate.net | researchgate.net |

| First-Order Hyperpolarizability (β) | M06-2X/6-311+G(d,p) | Values can be significantly enhanced by solvent polarity, indicating NLO potential. researchgate.net | researchgate.net |

Note: The data in this table are representative values sourced from studies on related benzohydrazide and piperidine-containing compounds.

Hartree-Fock (HF) is an ab initio method that, while often less accurate than modern DFT for many applications due to its neglect of electron correlation, still serves a vital role in computational studies. It is frequently used in conjunction with DFT for comparative analysis. For example, Frontier Molecular Orbital (FMO) analysis is sometimes performed at both the HF and DFT levels of theory to provide a more comprehensive understanding of the electronic transitions and reactivity of a molecule. researchgate.net Comparing results from both methods can offer deeper insights into the electronic structure of the system under investigation.

Electronic Structure and Reactivity Analysis

The electronic characteristics of a molecule dictate its reactivity and interaction with other chemical species. Analyses such as FMO, MEP, and NBO are employed to map out these electronic landscapes.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as it requires less energy to be excited. researchgate.net This low energy gap often indicates the possibility of intramolecular charge transfer (ICT), a process where electrons move from a donor part to an acceptor part of the molecule upon excitation. nih.govresearchgate.net This charge transfer is a key factor in determining a molecule's optical and electronic properties. researchgate.net In studies of benzohydrazide derivatives, FMO analysis has been used to explain charge transfer within the molecule and to correlate the energy gap with bioactivity and NLO properties. researchgate.netresearchgate.net

Table 2: Representative FMO Data for Benzohydrazide Systems

| Parameter | Significance | Typical Finding | Reference |

|---|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on specific regions, e.g., the phenyl ring. | researchgate.net |

| LUMO Energy | Electron-accepting ability | Localized on other parts of the molecule, indicating charge transfer direction. | researchgate.net |

Note: The data in this table are representative values sourced from studies on related benzohydrazide compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It allows for the identification of sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential:

Red, Orange, Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. researchgate.net These areas are typically found around electronegative atoms like oxygen and nitrogen.

Green: Regions of neutral potential. researchgate.net

Blue: Regions of positive potential, which are electron-deficient and thus susceptible to nucleophilic attack. researchgate.net

For benzohydrazide systems, MEP maps can identify the reactive sites, providing insights into how the molecule might interact with biological receptors or other reactants. researchgate.netresearchgate.net For example, the negative potential region is often located around the carbonyl oxygen and hydrazide nitrogen atoms, while positive potentials may be found around the N-H protons.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization and hyperconjugative interactions, which contribute significantly to molecular stability. nih.govresearchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net

A high E(2) value indicates a strong electronic interaction, such as intramolecular charge transfer from a lone pair donor orbital to an antibonding acceptor orbital (e.g., n → π* or π → π* transitions). researchgate.netmalayajournal.org In studies of related heterocyclic compounds, NBO analysis has been crucial in understanding the stability derived from these delocalization effects. nih.govresearchgate.net For instance, a significant energy transfer might be observed between a π orbital on the benzene (B151609) ring and a π* orbital on the carbonyl group, indicating electron delocalization across the molecular backbone. researchgate.net

Table 3: Common Compound Names

| Compound Name |

|---|

| 2-(Piperidin-1-yl)benzohydrazide |

| Benzohydrazide |

| 2-(Benzamido)benzohydrazide |

Computational and Theoretical Insights into this compound Remain Elusive in Publicly Available Research

The inquiry for an in-depth analysis of this particular molecule touches upon sophisticated computational methods that are crucial for modern drug design and material science. These studies, including:

Fukui Functions and Local Reactivity Descriptors: These are essential for predicting the most reactive sites within a molecule, identifying where it is most susceptible to nucleophilic, electrophilic, or radical attack.

Conformational and Vibrational Studies: This includes identifying the most stable three-dimensional shapes (conformers) of the molecule, computing its theoretical vibrational frequencies (which correspond to infrared and Raman spectra), and performing Potential Energy Distribution (PED) analysis to understand the nature of these vibrations.

Advanced Theoretical Characterizations: This can encompass a range of other computational investigations, such as Natural Bond Orbital (NBO) analysis or exploring the molecule's electronic properties through its frontier molecular orbitals (HOMO and LUMO).

While research exists on related structures containing piperidine (B6355638) or benzohydrazide moieties, the strict focus on This compound means that data from these other compounds cannot be substituted without compromising scientific accuracy. The specific electronic and structural effects arising from the unique combination and substitution pattern of the piperidine and benzohydrazide groups in this exact molecule are what would make its computational profile distinct.

The absence of such specific data in publicly accessible journals and repositories prevents the creation of the requested scientific article. Further research or access to proprietary studies would be required to fulfill this detailed request.

Advanced Theoretical Characterizations

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in high-speed data processing and optical switching. Organic molecules, particularly those with donor-acceptor functionalities and extended π-conjugated systems, are promising candidates for NLO applications. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds.

For derivatives of piperidine and benzohydrazide, studies have shown that the presence of electron-donating and electron-accepting groups can significantly enhance NLO responses. The key parameters determining a molecule's NLO activity are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). While specific DFT calculations for this compound are not extensively documented in publicly available literature, analysis of analogous structures provides a basis for understanding its potential NLO characteristics. For instance, studies on similar hydrazone derivatives have demonstrated that intramolecular charge transfer from a donor to an acceptor group across a π-bridge is a key factor for a large β value. In this compound, the piperidine and benzohydrazide moieties can act as donor and acceptor groups, respectively, facilitating charge transfer and potentially leading to significant NLO properties.

A hypothetical data table based on typical values for similar organic molecules calculated using DFT methods is presented below to illustrate the kind of data generated in such studies.

| Parameter | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | 3-8 D |

| Mean Polarizability | α | 150-250 |

| First Hyperpolarizability | β | 500-2000 |

Note: These are representative values for similar organic molecules and are not based on a specific study of this compound.

Hirshfeld Surface Analysis and Quantitative Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis would likely reveal the significance of hydrogen bonding, van der Waals forces, and potentially C-H···π interactions in stabilizing the crystal structure. The hydrazide group is a potent hydrogen bond donor and acceptor, and these interactions would be expected to be prominent. The piperidine ring and the benzene ring can also participate in various weak interactions.

| Interaction Type | Contribution (%) |

| H···H | 40-50 |

| O···H/H···O | 20-30 |

| C···H/H···C | 15-25 |

| N···H/H···N | 5-10 |

| C···C | <5 |

| Other | <5 |

Note: This table represents a typical distribution of intermolecular contacts for organic molecules containing similar functional groups and is not based on a specific crystallographic study of this compound.

Theoretical Study of Reaction Mechanisms and Tautomerism

Benzohydrazide derivatives are known to exhibit tautomerism, most commonly the keto-enol tautomerism. In the case of this compound, the molecule can potentially exist in the amide (keto) form and the imidic acid (enol) form. Computational studies using methods like DFT can be employed to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

Theoretical studies on similar systems have often shown that the keto form is generally more stable in the gas phase and in non-polar solvents. However, the presence of polar solvents or specific intermolecular interactions in the solid state can shift the equilibrium towards the enol form. The reaction mechanism for tautomerization can proceed through an intramolecular proton transfer or be catalyzed by solvent molecules. Computational modeling can elucidate the transition state structures and the corresponding activation energies for these pathways.

In Silico Molecular Interactions and Biological Target Profiling of 2 Piperidin 1 Yl Benzohydrazide Derivatives

Molecular Docking Investigations: A Window into Ligand-Protein Interactions

Molecular docking has emerged as a powerful tool in drug discovery, providing a virtual model of how a small molecule, or ligand, binds to a protein's active site. This computational technique has been instrumental in understanding the therapeutic potential of 2-(Piperidin-1-yl)benzohydrazide derivatives.

Ligand-Protein Interaction Profiling with Biological Macromolecules

Studies have extensively profiled the interactions of this compound derivatives with a range of biological macromolecules. These in silico investigations have demonstrated that these compounds can effectively fit into the binding cavities of various enzymes and proteins, suggesting a broad spectrum of biological activity. The docking studies simulate the binding process, predicting the most favorable conformation of the ligand within the protein's active site.

Identification of Key Binding Sites and Amino Acid Residues

A critical aspect of molecular docking is the identification of the precise binding sites and the key amino acid residues involved in the interaction. For instance, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), derivatives of benzohydrazide (B10538) have been shown to occupy the active site cavity. nih.gov In some cases, these compounds position themselves in close proximity to the catalytic triad, the crucial amino acid trio for enzyme function. nih.gov Similarly, when docked with the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis, specific amino acid residues like TYR158 and MET98 have been identified as forming key hydrogen bonds with the ligand. nih.gov

Analysis of Binding Affinities and Interaction Types

The stability of the ligand-protein complex is quantified by its binding affinity, with lower binding energy values indicating a more stable interaction. The interactions driving this binding are multifaceted and include hydrogen bonding, hydrophobic interactions, and π-stacking.

Hydrogen bonds, formed between the ligand and specific amino acid residues, are crucial for the specificity and stability of the binding. For example, the oxygen atom of the C=O group in benzohydrazide derivatives has been observed to form hydrogen bonds with arginine residues in the active site of InhA. nih.gov

Predicted Biological Targets: A Diverse Range of Therapeutic Opportunities

The in silico analyses have pointed towards a diverse array of potential biological targets for this compound and its derivatives, spanning enzymes critical to various diseases and proteins involved in aggregation pathologies.

Enzymatic Targets

The inhibitory potential of these compounds has been computationally evaluated against several key enzymes:

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.goveuropeanreview.orgeuropeanreview.org Molecular docking studies have explored the potential of various small molecules, including those with structural similarities to benzohydrazides, to inhibit Mpro. europeanreview.orgeuropeanreview.org These studies focus on identifying compounds that can bind to the active site of the protease, thereby blocking its function and halting viral proliferation. nih.goveuropeanreview.orgeuropeanreview.org

Human Cyclophilin D (CypD): This mitochondrial protein is a key regulator of the mitochondrial permeability transition pore (MPTP), the opening of which can lead to cell death. nih.govnih.gov Small molecule inhibitors of CypD are being investigated as potential treatments for conditions like acute pancreatitis. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Benzohydrazide derivatives have shown promise as dual inhibitors of both AChE and BChE, with molecular docking studies revealing their ability to bind to the active sites of these enzymes. nih.govresearchgate.netresearchgate.net

Enoyl acyl carrier protein reductase (Mycobacterium tuberculosis InhA): InhA is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov It is a well-established target for antitubercular drugs. nih.govnih.gov Molecular docking studies have identified benzohydrazide derivatives as potential inhibitors of InhA, highlighting their interactions with key amino acid residues within the enzyme's active site. nih.gov

Tyrosine Kinase, EGFR Kinase Domain: The epidermal growth factor receptor (EGFR) tyrosine kinase is a critical target in cancer therapy, as its deregulation can lead to uncontrolled cell proliferation. nih.govresearchgate.netchemrevlett.com Various heterocyclic compounds, including derivatives of benzimidazole (B57391) which share structural motifs with the studied compounds, have been designed and evaluated as EGFR tyrosine kinase inhibitors. nih.govnih.govresearchgate.net Molecular docking helps in understanding how these molecules bind to the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net

| Target Enzyme | PDB Code | Significance |

| SARS-CoV-2 Mpro | Not specified in provided context | Essential for viral replication of SARS-CoV-2. nih.govnih.goveuropeanreview.orgeuropeanreview.org |

| Human Cyclophilin D (CypD) | Not specified in provided context | Regulates mitochondrial permeability transition pore. nih.govnih.gov |

| Acetylcholinesterase (AChE) | Not specified in provided context | Key enzyme in the breakdown of acetylcholine. nih.govnih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Not specified in provided context | Hydrolyzes choline-based esters. nih.govnih.govresearchgate.net |

| Enoyl acyl carrier protein reductase (InhA) | 4TZK, 1DF7 | Crucial for mycolic acid synthesis in M. tuberculosis. nih.gov |

| EGFR Kinase Domain | 1M17, 2J6M | Involved in cell growth and proliferation; a target in cancer therapy. nih.govresearchgate.net |

Protein Aggregation Inhibition

Beyond enzymatic inhibition, in silico studies suggest that these compounds may also interfere with the pathological aggregation of proteins, a hallmark of several neurodegenerative diseases.

Structure Activity Relationship Sar Studies and Rational Design of 2 Piperidin 1 Yl Benzohydrazide Analogs

Empirical Structure-Activity Relationship Analysis

Empirical SAR analysis involves the synthesis of a series of related compounds and the comparison of their biological activities to deduce the influence of different structural features.

The modification of substituents on the aromatic ring and other parts of the benzohydrazide (B10538) scaffold has been a key strategy to modulate biological activity. Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a critical role.

For instance, in a series of benzohydrazide derivatives containing dihydropyrazole moieties evaluated for antiproliferative activity, the nature and position of substituents on the phenyl rings significantly influenced their potency against various cancer cell lines. nih.gov The combination of different structural motifs, such as dihydropyrazole, a naphthalene (B1677914) ring, and benzohydrazides, has been explored to achieve synergistic anticancer effects. nih.gov Similarly, studies on N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides revealed that specific substitutions on the benzohydrazide portion led to compounds with notable antibacterial activity. thepharmajournal.com

In another study focusing on antifungal piperidine-4-carbohydrazide (B1297472) derivatives, substitutions on a quinazolinyl moiety attached to the core structure were critical. Compounds A13 and A41, for example, showed potent activity against Rhizoctonia solani with EC50 values of 0.83 and 0.88 μg/mL, respectively. nih.gov Likewise, SAR analysis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) indicated that a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity against several tested fungi. mdpi.com Steric effects can also be detrimental; the introduction of a 4-chloro substituent on a thiazole (B1198619) ring in certain analogs was found to force an adjacent nitro group slightly out-of-plane, reducing resonance stability and biological activity. nih.gov

| Compound Series | Substituent Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Benzohydrazide-Dihydropyrazole Derivatives | Varied substitutions on phenyl rings | Significant influence on antiproliferative IC50 values against A549, MCF-7, HeLa, and HepG2 cell lines. | nih.gov |

| Piperidine-4-carbohydrazide-Quinazoline Hybrids | Varied substitutions on the quinazoline (B50416) ring | Compound A13 (EC50 = 0.83 μg/mL) and A41 (EC50 = 0.88 μg/mL) showed potent antifungal activity against R. solani. | nih.gov |

| Benzamide-Oxadiazole Derivatives | 2-Fluoro substituent on the benzene ring | Superior fungicidal activity compared to other substitutions. | mdpi.com |

| Nitazoxanide Analogs | 4-Chloro substituent on the thiazole ring | Slight reduction in activity, likely due to steric hindrance affecting planarity. | nih.gov |

The core structure, comprising the piperidine (B6355638) ring and the benzohydrazide moiety, is considered fundamental to the biological activity of this class of compounds. The benzohydrazide group is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in numerous bioactive compounds. thepharmajournal.com Hydrazide-hydrazones, derived from this core, have demonstrated a wide array of biological properties, including antibacterial, antifungal, and anticancer activities. thepharmajournal.com

The piperidine ring is one of the most important heterocyclic fragments in drug design, present in a vast number of pharmaceuticals and natural alkaloids. mdpi.comajchem-a.com Its inclusion in a molecular scaffold is often a deliberate strategy to enhance biological activity. For example, SAR studies on certain benzimidazole (B57391) derivatives found that the presence of a methyl piperazine (B1678402) (a closely related six-membered heterocycle) was crucial for improving potency against specific cancer cell lines. researchgate.net Research into monoamine oxidase (MAO) inhibitors has also suggested that a six-membered heterocyclic ring like piperidine can be optimal for achieving maximum inhibitory activity. nih.gov The combination of the piperidine ring with a carbohydrazide (B1668358) linker has been successfully used to create potent antifungal agents that function by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. It provides a quantitative framework for understanding SAR and predicting the activity of novel molecules.

The development of a robust QSAR model is a systematic process that begins with the careful curation of a dataset of compounds with known activities. uniroma1.it For each compound, a large number of molecular descriptors, which are numerical representations of its physicochemical properties, are calculated. scispace.com Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. scispace.comnih.gov

Validation is a critical step to ensure the reliability and predictive power of the developed model. nih.govresearchgate.net This process involves both internal and external validation.

Internal Validation: This technique assesses the stability and robustness of the model using only the training set data. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value indicates good internal predictivity. uniroma1.itscispace.com

External Validation: This is considered the most rigorous test of a model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. The predictive capability is often measured by the predicted correlation coefficient (R²pred). uniroma1.itmdpi.com

| Validation Parameter | Description | Typical Use |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. Values range from 0 to 1. | To assess how well the regression model explains the observed data variance. |

| Q² (Cross-validated R²) | Derived from internal validation (e.g., Leave-One-Out). It measures the model's robustness and internal predictive power. | To check for overfitting and ensure the model is not a result of chance correlation. |

| R²pred (Predictive R²) | Derived from external validation by predicting the activity of a test set. It measures the model's ability to predict new data. | To confirm the model's real-world predictive utility for novel compounds. uniroma1.itscispace.com |

A key outcome of QSAR modeling is the identification of specific molecular descriptors that are critical for biological activity. These descriptors provide quantitative insights into the structural features that drive the compound's function. QSAR models for various heterocyclic compounds have highlighted the importance of several types of descriptors:

Constitutional Descriptors: These relate to the basic molecular composition, such as molecular volume, the number of double bonds (nDB), and the number of oxygen atoms (nO). A QSAR study on piperazine-based renin inhibitors found these descriptors to be vital for activity. scispace.com

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule. A model for pyrazole (B372694) derivatives as AChE inhibitors showed the significance of the molecular volume and atom-centered fragments.

Electrostatic and Steric Descriptors: 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where positive or negative electrostatic potential, or steric bulk, are favorable or unfavorable for activity. These fields often correlate well with the interactions observed in molecular docking simulations.

By identifying these structural determinants, QSAR models provide valuable guidance for the rational design of new 2-(Piperidin-1-yl)benzohydrazide analogs with potentially improved therapeutic properties.

Diverse Biological Activities of 2 Piperidin 1 Yl Benzohydrazide Derivatives

Antimicrobial Spectrum of Activity

The core structure of these derivatives serves as a versatile scaffold for developing agents against a range of microbial pathogens. The presence of the hydrazone linkage (-C=N-NH-C=O) is a key pharmacophoric feature in many biologically active compounds. researchgate.netnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives containing the piperidine (B6355638) and hydrazide or hydrazone functionalities have shown notable efficacy against both Gram-positive and Gram-negative bacteria.

A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against clinically important Gram-positive and Gram-negative bacteria, showing particular promise against enterococci with low micromolar minimum inhibitory concentrations (MIC). nih.gov Similarly, novel hydrazide-hydrazone derivatives have demonstrated potent activity against pathogenic strains. For instance, one derivative exhibited significant inhibition against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with MIC values for E. coli and K. pneumoniae recorded at 2.5 mg/mL. mdpi.com Another study found that certain hydrazide-hydrazones displayed remarkable activity against E. coli (MIC = 0.49 µg/mL), which was twice the potency of the standard drug ciprofloxacin. nih.gov

Benzofuran-based amidrazones containing a piperidine moiety also exhibited significant potency against Gram-positive bacteria. nih.gov In another study, disubstituted piperazines showed that Listeria monocytogenes was the most sensitive bacterium, while some compounds were more potent than ampicillin (B1664943) against resistant strains like MRSA and P. aeruginosa. nih.gov Furthermore, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a related piperazine (B1678402) derivative, showed strong antimicrobial activity against S. epidermidis, S. aureus, and MRSA with MICs of 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Piperidine-Containing Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Piperidin-4-yl-benzimidazoles | Enterococci | Low micromolar | nih.gov |

| Hydrazide-hydrazones | E. coli | 0.49 µg/mL | nih.gov |

| Hydrazide-hydrazones | E. coli, K. pneumoniae | 2.5 mg/mL | mdpi.com |

| Disubstituted piperazines | MRSA, P. aeruginosa | More potent than ampicillin | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. aureus | 2.5 ± 0.0 μg/mL | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | MRSA | 6.7 ± 2.9 μg/mL | nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides | Various bacteria | 0.8 to 100 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of these derivatives has been explored against various fungal pathogens. Benzofuran-based amidrazones with a piperidine group showed excellent growth inhibition against clinically isolated human fungal pathogens, including Aspergillus fumigatus and Candida albicans. nih.gov Likewise, piperazinyl benzimidazole (B57391) derivatives have demonstrated antifungal activity comparable to ketoconazole (B1673606) against C. albicans. researchgate.netepa.gov

Hydrazone-pyrimidinetrione analogs have also been identified as potent inhibitors of fungal growth, with some derivatives showing activity at or below 10μM against significant fungal pathogens like Candida species. nih.gov Other research on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives reported good to moderate activity against species such as A. flavus and Penicillium spp. researchgate.net In a study of new piperazine derivatives, one compound in particular exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

Table 2: Antifungal Activity of Piperidine-Containing Derivatives

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Benzofuran-based amidrazones | Aspergillus fumigatus, Candida albicans | Excellent growth inhibition | nih.gov |

| Piperazinyl benzimidazoles | Candida albicans | Comparable to Ketoconazole | researchgate.netepa.gov |

| Hydrazone-pyrimidinetriones | Candida spp. | Potent inhibition (≤10μM) | nih.gov |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoles | A. flavus, Penicillium spp. | Good to moderate | researchgate.net |

| Disubstituted piperazines | Trichoderma viride | Most sensitive fungus | nih.gov |

Antitubercular and Antimycobacterial Activity

Derivatives of hydrazides are well-known for their antitubercular properties, with isoniazid (B1672263) being a prominent example. nih.gov Building on this, various novel derivatives have been synthesized and tested against Mycobacterium tuberculosis.

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides showed good antitubercular activity, with MIC values ranging from 0.8 to 25 µg/mL. nih.gov One compound from this series demonstrated the highest activity with an MIC of 0.8 µg/mL. nih.gov In another study, novel benzimidazole derivatives containing a piperazine linker displayed potent activity against both the H37Rv strain and an isoniazid-resistant strain of M. tuberculosis. nih.govresearchgate.net The most active compound recorded an MIC of 0.112 μM against the MTB-H37Rv strain. nih.govresearchgate.net

Furthermore, hydrazone derivatives of 2-hydrazinyl-1,3,4-thiadiazole and N'-[(E)-(monosubstituted-benzylidene)]-2-pyrazinecarbohydrazide have also been identified as having significant antimycobacterial potential. nih.govnih.gov Some pyrazinecarbohydrazide derivatives exhibited notable activity with MIC values between 50-100 µg/mL against M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Piperidine/Piperazine-Containing Derivatives

| Derivative Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole derivatives | M. tuberculosis H37Rv | 0.112 μM | nih.govresearchgate.net |

| Benzimidazole derivatives | INH-resistant M. tuberculosis | 6.12 μM | nih.govresearchgate.net |

| Benzohydrazides | M. tuberculosis | 0.8 µg/mL (most active) | nih.gov |

| Pyrazinecarbohydrazides | M. tuberculosis ATCC 27294 | 50-100 µg/mL | nih.gov |

| 1,3,4-Oxadiazole hydrazides | M. tuberculosis H37Ra | 8 µg/mL | units.it |

| 1,3,4-Oxadiazole hydrazides | Pyrazinamide-resistant strains | 4 µg/mL | units.it |

Antiviral Activity (e.g., against SARS-CoV-2, HSV-1)

The antiviral potential of related compounds has been demonstrated against enveloped viruses like Herpes Simplex Virus-1 (HSV-1) and SARS-CoV-2. nih.gov Peptoid mimics of antimicrobial peptides, which can share structural similarities with complex hydrazide derivatives, have shown potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2. nih.govresearchgate.netnih.gov These compounds are thought to act directly on the viral structure by disrupting the viral envelope. nih.govresearchgate.net

For instance, two peptoids, MXB-4 and MXB-9, exhibited antiviral activity against SARS-CoV-2 with approximate IC50 values of 20 µg/mL and 7 µg/mL, respectively. nih.govresearchgate.net Additionally, certain 1,2,3-triazole-benzofused molecular conjugates have been investigated for their activity against SARS-CoV-2. mdpi.com One such compound demonstrated a high binding affinity for the SARS-CoV-2 spike protein with an IC50 of 74.51 nM and also exhibited anti-inflammatory effects by reducing virus-induced hyperinflammation. mdpi.com

Table 4: Antiviral Activity of Related Derivatives

| Derivative Class | Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Peptoid (MXB-4) | SARS-CoV-2 | ~20 µg/mL | nih.govresearchgate.net |

| Peptoid (MXB-9) | SARS-CoV-2 | ~7 µg/mL | nih.govresearchgate.net |

| 1,2,3-Triazole conjugate (Compound 9) | SARS-CoV-2 Spike Protein | 74.51 nM | mdpi.com |

Anti-inflammatory Properties

Hydrazone derivatives are recognized for their anti-inflammatory capabilities. nih.govnih.gov Studies on various classes of these compounds have confirmed their potential to mitigate inflammation. For example, certain N-(substituted benzylidene) acetohydrazide derivatives bearing halogen and dimethylamino groups showed significant anti-inflammatory effects. nih.gov

A study on 1,2-benzothiazine derivatives revealed anti-inflammatory action through the inhibition of cyclooxygenase (COX) enzymes. nih.gov One compound, BS23, was a highly selective COX-2 inhibitor, with an IC50 value of 13.19 ± 2.1 µM for COX-2, compared to 241.64 ± 4.2 µM for COX-1. nih.gov Pyrimidine (B1678525) and pyrimidopyrimidine derivatives have also been assessed for their in vitro anti-inflammatory activity, with some compounds demonstrating strong anti-hemolytic effects, which is an indicator of membrane stabilization and anti-inflammatory potential. nih.gov Furthermore, a 1,2,3-triazole derivative developed for antiviral purposes also showed the ability to reduce SARS-CoV-2-induced hyperinflammation by lowering levels of inflammatory cytokines IL-1β and IL-6. mdpi.com

Antioxidant Efficacy

The search for compounds with antioxidant properties is crucial for combating oxidative stress. nih.gov Several classes of piperidine and hydrazide derivatives have been evaluated for their ability to scavenge free radicals.

N-benzyl piperidine derivatives were found to possess free radical scavenging activities. nih.gov A study of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles also revealed pronounced antioxidant properties, with some compounds showing lipid peroxidation inhibitory activity comparable to the reference drug dibunol. cyberleninka.rurrpharmacology.ru In a different study, novel thienyl-pyrazole derivatives demonstrated excellent radical scavenging activity. nih.gov Specifically, one compound (5g) showed an IC50 value of 0.245 ± 0.01 μM in the DPPH assay and 0.905 ± 0.01 μM in the hydroxyl radical scavenging assay. nih.gov Additionally, pyrimidine and pyrimidopyrimidine derivatives have shown strong antioxidant effects in free radical scavenging assays. nih.gov

Anticholinesterase Activity for Neurodegenerative Disorders

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. nih.gov Several derivatives of 2-(piperidin-1-yl)benzohydrazide have been investigated for this potential.

A novel series of benzamide (B126) derivatives incorporating a piperidine core has been synthesized and evaluated for anti-acetylcholinesterase activity. nih.gov Within this series, compound 5d , which has a fluorine atom at the ortho position, was identified as the most potent inhibitor, with an IC50 value of 13 ± 2.1 nM. nih.gov This demonstrated significantly greater activity than the reference drug, donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Molecular docking studies suggested that the carbonyl group of compound 5d forms a significant hydrogen bond with the amino acid tyrosine 121 in the active site of acetylcholinesterase. nih.gov

Similarly, 2-benzoylhydrazine-1-carboxamides have been designed as potential AChE inhibitors. nih.gov These compounds generally showed dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 44 to 100 µM. nih.govresearchgate.net In many cases, the inhibitory activity of these compounds against cholinesterases was comparable to or better than that of the established drug rivastigmine (B141) in vitro. nih.govresearchgate.net Another study on 2-(benzamido) benzohydrazide (B10538) derivatives found that most compounds achieved dual inhibition of both AChE and BChE. rsc.orgnih.gov Notably, compound 06 (IC50 = 0.09 ± 0.05 µM) and compound 13 (IC50 = 0.11 ± 0.03 µM) displayed IC50 values comparable to the standard drug donepezil. rsc.orgnih.gov

| Compound | Derivative Class | AChE IC50 Value | Reference |

|---|---|---|---|

| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide | 13 ± 2.1 nM | nih.gov |

| Compound 06 | 2-(benzamido) benzohydrazide | 0.09 ± 0.05 µM | rsc.orgnih.gov |

| Compound 13 | 2-(benzamido) benzohydrazide | 0.11 ± 0.03 µM | rsc.orgnih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Benzohydrazide | 44-100 µM | nih.govresearchgate.net |

Many of the same this compound derivatives that inhibit AChE also show activity against BChE, often exhibiting dual inhibitory effects. For the 2-benzoylhydrazine-1-carboxamide series, IC50 values for BChE inhibition started from 22 µM. nih.govresearchgate.net

The series of 2-(benzamido) benzohydrazide derivatives also demonstrated significant BChE inhibition. rsc.orgnih.govCompound 13 (IC50 = 0.10 ± 0.06 µM) and compound 06 (IC50 = 0.14 ± 0.05 µM) were again comparable to donepezil. rsc.orgnih.gov Furthermore, compound 11 from this series showed selective inhibition against BChE, with an IC50 of 0.12 ± 0.09 µM. rsc.orgnih.gov In studies of piperidinyl-quinoline acylhydrazones, a derivative with a chloro substituent at the 3-position of the benzohydrazide moiety fit well into the active pocket of BChE. nih.gov However, replacing the chloro group with a stronger electron-withdrawing nitro group reduced the inhibitory ability threefold. nih.gov

| Compound | Derivative Class | BChE IC50 Value | Reference |

|---|---|---|---|

| Compound 11 | 2-(benzamido) benzohydrazide | 0.12 ± 0.09 µM | rsc.orgnih.gov |

| Compound 13 | 2-(benzamido) benzohydrazide | 0.10 ± 0.06 µM | rsc.orgnih.gov |

| Compound 06 | 2-(benzamido) benzohydrazide | 0.14 ± 0.05 µM | rsc.orgnih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Benzohydrazide | Starts from 22 µM | nih.govresearchgate.net |

Anticancer and Cytotoxic Potential (In Vitro Studies)

The benzohydrazide scaffold is a recurring motif in the design of potential anticancer agents. thepharmajournal.compsecommunity.org Derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

A study on novel N'-(substituted benzylidene) benzohydrazides screened compounds for in-vitro cytotoxicity against the human lung carcinoma cell line (A-549) using an MTT assay, with all tested compounds showing moderate to significant inhibitory activity. thepharmajournal.com In another study, pyrrolyl benzohydrazide derivatives, originally explored as anti-tubercular agents, were investigated for their anticancer potential. psecommunity.org Two compounds, C8 (N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide) and C18 (N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide) , were tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. psecommunity.org Compound C8, in particular, showed significant activity, causing cell cycle arrest at the G2/M phase in A549 cells. psecommunity.org

A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated for their antiproliferative activity against four cancer cell lines: A549, MCF-7, HeLa (cervical), and HepG2. nih.gov The results indicated that all target compounds displayed significant antiproliferative effects, with IC50 values ranging from 0.15 to 100 µM. nih.gov Specifically, compound H20 was the most potent, with IC50 values of 0.46 µM (A549), 0.29 µM (MCF-7), 0.15 µM (HeLa), and 0.21 µM (HepG2). nih.gov It was also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 of 0.08 µM. nih.gov Furthermore, cytotoxicity studies on 2-(benzamido) benzohydrazide derivatives showed that the compounds had a cell viability greater than 80%, suggesting they could be safely used as drugs. rsc.orgnih.gov

| Compound/Derivative Class | Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Compound C8 | A549, MCF-7, HepG2 | Potent activity, cell cycle arrest in A549 | psecommunity.org |

| Compound H20 | A549, MCF-7, HeLa, HepG2 | 0.46µM, 0.29µM, 0.15µM, 0.21µM respectively | nih.gov |

| N'-[(Substituted Phenyl) Benzylidene] Benzohydrazides | A-549 | Moderate to significant inhibition | thepharmajournal.com |

| 2-(benzamido) benzohydrazide derivatives | Not specified | Cell viability >80% | rsc.orgnih.gov |

Other Pharmacological Activities

Derivatives of this chemical class have also been explored for their activity against protozoan parasites. Research into 2H-benzimidazole 1,3-dioxide derivatives revealed remarkable in vitro activities against Trypanosoma cruzi and Leishmania spp. nih.gov Compounds 28, 29, and 32 were the most potent against the epimastigote form of T. cruzi (IC50 < 5 µM), while compounds 28, 33, and 35 were most effective against the promastigote form of Leishmania. nih.gov These compounds showed selectivity towards the parasites with low toxicity to murine macrophages. nih.gov

In another study, 15 new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives were tested for anti-leishmanial activity against Leishmania amazonensis. nih.gov The most promising compounds were found to cause mitochondrial depolarization and an increase in intracellular reactive oxygen species (ROS) levels in the parasites. nih.gov

The therapeutic potential of this compound derivatives extends to the central nervous system, with several studies reporting anticonvulsant properties. thepharmajournal.com A series of 2-methyl-2-[3-(5-piperazin-1-yl- nih.govrsc.orgnih.govoxadiazol-2-yl)-phenyl]-propionitrile derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) seizure method in rats. nih.gov Among them, compounds 8d, 8e, and 8f were identified as the most potent in this series and showed no neurotoxicity at the maximum administered dose of 100 mg/kg. nih.gov

Additionally, new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and tested. nih.gov The majority of these molecules were effective in either the MES or subcutaneous pentylenetetrazole (scPTZ) screens in mice. nih.gov Compounds 14, 17, 23, and 26 were particularly active, showing high efficacy in the 6-Hz psychomotor seizure test. nih.gov

Alpha-Glucosidase Inhibition

There is currently no publicly available scientific literature detailing the alpha-glucosidase inhibitory activity of this compound or its direct derivatives. While the broader class of benzohydrazide compounds has been investigated for various biological activities, specific data on their interaction with alpha-glucosidase remains to be published.

Outlook and Future Directions in the Research of 2 Piperidin 1 Yl Benzohydrazide

Advancements in Medicinal Chemistry Applications

The versatility of the 2-(Piperidin-1-yl)benzohydrazide scaffold has positioned it as a valuable asset in the medicinal chemist's toolbox. Its unique structural features, combining the rigidity of the benzene (B151609) ring with the conformational flexibility of the piperidine (B6355638) and the versatile reactivity of the hydrazide group, allow for the generation of diverse molecular architectures with a wide spectrum of biological activities.

Role as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a starting point for the design of new drugs for various diseases. Both the piperidine and benzohydrazide (B10538) components of this compound are independently recognized for their privileged nature in drug discovery.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic drugs, valued for its ability to introduce basicity and improve pharmacokinetic properties. Its derivatives are known to exhibit a broad range of pharmacological activities, including anticancer effects. researchgate.net Similarly, benzohydrazide derivatives are a versatile class of compounds that have demonstrated significant therapeutic potential, including antimicrobial, anticonvulsant, and anticancer activities. mdpi.com The combination of these two pharmacophoric units in a single molecule creates a synergistic effect, enhancing the potential for interaction with a variety of biological targets. This has led to the exploration of this compound and its analogs in the quest for novel therapeutic agents.

Exploration of Novel Derivatives for Enhanced Biological Activity

A key strategy in medicinal chemistry is the synthesis of novel derivatives of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic profile. The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Researchers have synthesized and evaluated a variety of derivatives by introducing different substituents on the benzene ring, the piperidine moiety, and by modifying the hydrazide group. For instance, the synthesis of chalcone-like benzohydrazide derivatives has been explored to enhance antibacterial activity. researchgate.net The flexibility to introduce diverse substituents allows for the fine-tuning of the compound's properties to achieve desired therapeutic effects. researchgate.net Studies on benzohydrazide derivatives containing dihydropyrazoles have identified compounds with potent antiproliferative activity against various cancer cell lines, highlighting the potential of such modifications. mdpi.com The exploration of quinoline-based benzohydrazide derivatives has also been undertaken to develop multifunctional agents targeting multiple metabolic pathways. acs.org

Interactive Table: Examples of Investigated Benzohydrazide Derivatives and their Potential Applications.

| Derivative Class | Potential Application | Key Findings |

| Benzohydrazide-pyrazole hybrids | Antimicrobial | Demonstrated remarkable antibacterial and antifungal activities. researchgate.net |

| Benzohydrazide-dihydropyrazole hybrids | Anticancer (EGFR inhibitors) | Exhibited potent antiproliferative activity against various cancer cell lines. mdpi.com |

| Quinolone-based benzohydrazides | Antidiabetic | Aimed at enhancing inhibitory potential against key metabolic enzymes. acs.org |

| 4-(Trifluoromethyl)benzohydrazide hydrazones | Neurotherapeutics (Cholinesterase inhibitors) | Investigated as potential agents for treating dementias. nih.gov |

| Para-aminobenzohydrazide derivatives | FAAH Inhibitors | Designed as potential therapeutics for pain and inflammation. nih.gov |

Integration of Advanced Computational Methodologies

The integration of advanced computational methodologies has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. In the context of this compound research, computational approaches such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction play a crucial role.

Molecular docking studies are employed to predict the binding orientation and affinity of this compound derivatives to their biological targets. This allows for a rational design of more potent and selective inhibitors. For example, molecular modeling simulations have been used to understand the structure-activity relationship of benzohydrazide derivatives as EGFR kinase inhibitors. mdpi.com Similarly, in silico and in vivo evaluations have been conducted on novel 2-aminobenzothiazole (B30445) derivatives to assess their potential as antidiabetic agents. researchgate.netpreprints.org These computational insights guide the synthetic efforts, prioritizing compounds with a higher probability of success.

Furthermore, in silico ADMET prediction helps in the early assessment of the drug-like properties of the designed molecules, reducing the likelihood of late-stage failures in drug development. By predicting parameters such as aqueous solubility, intestinal absorption, and potential toxicity, researchers can select and optimize candidates with favorable pharmacokinetic profiles.

Future Scope in Drug Discovery and Development Initiatives

The promising biological activities and versatile chemical nature of the this compound scaffold pave the way for exciting future research directions in drug discovery and development. The continued exploration of this privileged structure is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

Future research will likely focus on several key areas. Firstly, the synthesis and evaluation of a wider range of derivatives will continue to be a major thrust, with an emphasis on exploring novel chemical space and identifying compounds with unique mechanisms of action. The design of multi-target ligands, where a single molecule can modulate multiple biological targets implicated in a disease, is a particularly attractive strategy. acs.org

Secondly, the application of more sophisticated computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will provide deeper insights into the molecular interactions governing the biological activity of these compounds. This will enable a more precise and predictive design of next-generation inhibitors.

Finally, the translation of promising preclinical candidates into clinical development will be a critical step. This will require a comprehensive evaluation of their efficacy in relevant animal models of disease, as well as a thorough assessment of their safety and toxicological profiles. The structural diversity and therapeutic potential of benzohydrazide derivatives position them as valuable entities for the development of new pharmaceutical agents, hinting at their potential to catalyze advancements in therapeutic agent development. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Piperidin-1-yl)benzohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves hydrazine hydrate reflux with ester precursors in ethanol under controlled conditions (3–6 hours). For example, hydrazide derivatives are synthesized by reacting esters (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic ester) with excess hydrazine hydrate, followed by recrystallization from ethanol to isolate products . Substituted derivatives are further functionalized via condensation with aryl aldehydes or ketones to form Schiff bases. Piperidine moieties are introduced through nucleophilic substitution or coupling reactions, as seen in ultrasound-assisted synthesis of quinoline acylhydrazones .

Q. Which spectroscopic techniques are essential for characterizing benzohydrazide derivatives?

- Methodological Answer : Key techniques include:

- FTIR : Identifies functional groups (e.g., NH stretching at ~3180–3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., hydrazide NH signals at δ 8–10 ppm) and carbon frameworks .

- Mass Spectrometry (ESI) : Validates molecular masses and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structures, critical for confirming stereochemistry and intermolecular interactions .

Q. How is in vitro biological activity assessed for this compound derivatives?

- Methodological Answer : Standard assays include:

- Cholinesterase Inhibition : Ellman’s method measures AChE/BChE inhibition using human erythrocyte membranes or recombinant enzymes, with IC₅₀ values calculated .

- Antimicrobial Screening : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Antioxidant Activity : DPPH radical scavenging or FRAP assays quantify free radical neutralization .

Advanced Research Questions

Q. How can substituent variations at the benzohydrazide core enhance cholinesterase inhibition?

- Methodological Answer : Ortho-substituted electron-withdrawing groups (e.g., sulfonamide, thiophene-carboxamide) improve binding to AChE/BChE active sites. For instance, 2-(benzamido)benzohydrazides with thiophene moieties exhibit IC₅₀ values <10 µM due to enhanced π-π stacking and hydrogen bonding . Substituent effects are validated via molecular docking (AutoDock Vina) and DFT analysis (B3LYP/321g basis set) to optimize electrostatic and steric interactions .

Q. What role do metal complexes play in modulating biological activity?

- Methodological Answer : Coordination with transition metals (e.g., Cu²⁺, Ni²⁺) enhances antibacterial and urease inhibitory activities. For example, Cu²⁺ complexes of pyridinyl-benzohydrazides show MICs ≤12.5 µg/mL against E. coli and S. aureus, likely due to increased membrane permeability from metal-ligand charge transfer . Stability constants and geometry (octahedral vs. square planar) are determined via molar conductance and UV-Vis spectroscopy .

Q. How do molecular docking and DFT studies elucidate enzyme inhibitory mechanisms?

- Methodological Answer : Docking (e.g., with AChE PDB: 4EY7) identifies key interactions (e.g., piperidine N-H with Tyr337, benzohydrazide carbonyl with Trp86). DFT calculations (e.g., HOMO-LUMO energy gaps) predict electron-rich regions for nucleophilic attack, guiding rational design . Solvent effects are modeled using polarizable continuum models (PCM) to simulate physiological conditions .

Q. What strategies optimize reaction conditions for high-purity hydrazide synthesis?

- Methodological Answer :

- Solvent Selection : Ethanol/water mixtures reduce side reactions (e.g., ester hydrolysis) .

- Catalysis : Acidic/basic conditions (e.g., NaOH in cyclization) improve yields of triazole derivatives .

- Purification : Gradient column chromatography (SiO₂, hexane/ethyl acetate) isolates isomers, while recrystallization removes polar impurities .

Q. How do structural modifications of the piperidine ring influence pharmacological properties?

- Methodological Answer : N-Benzylation or 4-position hydrazinyl substitution alters lipophilicity (logP) and blood-brain barrier penetration. For example, 1-benzyl-4-hydrazinylpiperidine derivatives show improved CNS activity due to reduced polarity . Conformational analysis via NMR coupling constants (³JHH) and X-ray diffraction reveals chair-to-boat transitions affecting binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.